Zirconium octoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

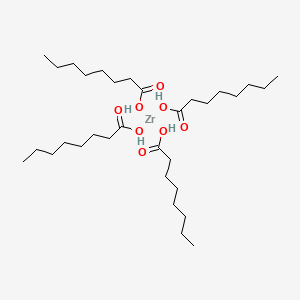

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H64O8Zr |

|---|---|

Molecular Weight |

668.1 g/mol |

IUPAC Name |

octanoic acid;zirconium |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10); |

InChI Key |

NKWYNUVSOUOQRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr] |

Origin of Product |

United States |

Foundational & Exploratory

Zirconium octoate chemical structure and properties

An In-depth Technical Guide to Zirconium Octoate: Structure, Properties, and Applications

Introduction

This compound, known more formally as zirconium 2-ethylhexanoate (B8288628), is an organometallic compound widely utilized across various industrial sectors. It is a coordination complex recognized primarily for its role as a highly efficient auxiliary or "through" drier (siccative) in paints, coatings, and inks.[1][2] As environmental regulations have become more stringent, this compound has emerged as the leading non-toxic replacement for lead-based driers, offering excellent performance in promoting uniform and thorough curing of alkyd-based systems.[1][3]

Beyond its primary function in the coatings industry, this compound serves as a versatile catalyst in numerous organic synthesis reactions, including polymerization and esterification, and as a cross-linking agent in the formulation of adhesives and sealants.[4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanisms of action, and key experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Coordination Chemistry

Commercially available this compound is not a simple monomeric salt but rather a complex mixture of oligomeric or polymeric species. The zirconium(IV) center is characterized by a high charge and a tendency to form stable, polynuclear oxo- and hydroxo-bridged clusters.[6][7][8] In these structures, the zirconium atoms typically exhibit high coordination numbers of 6, 7, or 8.[8][9]

The 2-ethylhexanoate ligands, referred to as octoate, are carboxylic acids that coordinate to the zirconium centers. Infrared spectroscopy studies indicate that the carboxylate groups function as bridging or bidentate ligands, linking multiple zirconium centers together to form a polymeric network.[10] This structural complexity is responsible for its high solubility in non-polar organic solvents and its unique catalytic and cross-linking functionalities.

Caption: Simplified coordination sphere of a Zirconium(IV) center in this compound.

Physicochemical Properties

This compound is typically supplied as a clear, pale yellow liquid solution in mineral spirits or other hydrocarbon solvents.[5] Its properties can vary depending on the metal concentration and the solvent used. The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Source(s) |

| Chemical Name | Zirconium 2-ethylhexanoate | [1][11] |

| CAS Number | 22464-99-9 | [1][12] |

| Molecular Formula | C₃₂H₆₄O₈Zr (for tetrakis complex) | [5] |

| Molecular Weight | ~664 g/mol (varies with structure) | [1] |

| Appearance | Clear to yellowish liquid | [5] |

| Odor | Mild, characteristic | [5] |

| Zirconium Content | 6%, 12%, 18%, or 24% by weight | [5] |

| Density | 0.95 - 1.10 g/cm³ at 25-30°C | [5] |

| Viscosity | 80 - 150 mPa·s at 25°C | [5] |

| Flash Point | > 60°C (varies with solvent) | - |

| Boiling Point | Decomposes before boiling | - |

| Solubility | Soluble in organic solvents (mineral spirits, oils, xylene, esters) | [1][5] |

| Stability | Stable in harsh chemical environments and at high temperatures | [4][5] |

Synthesis of this compound

Industrial production of this compound typically follows one of two main routes: a direct (dry) method involving the reaction of a zirconium oxide or hydroxide (B78521) with 2-ethylhexanoic acid at high temperatures, or a double decomposition (wet) method.[13] The wet method is common and allows for controlled reaction conditions.

Experimental Protocol: Double Decomposition Method

This protocol is based on a widely used industrial synthesis process.[13]

-

Saponification:

-

Charge a reactor with 2-ethylhexanoic acid.

-

Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) while stirring until the pH of the mixture reaches 7.0-8.0.

-

Heat the mixture to 70-80°C and maintain for approximately 40 minutes to complete the formation of sodium 2-ethylhexanoate (saponification).

-

-

Synthesis (Metathesis):

-

In a separate reactor, add the saponification solution.

-

Add an aqueous solution of zirconium oxychloride (ZrOCl₂) and an appropriate organic solvent (e.g., mineral spirits).

-

Heat the reaction mixture to 90-95°C and stir vigorously for 40-60 minutes. During this time, the this compound is formed and extracts into the organic phase, while sodium chloride precipitates in the aqueous phase.

-

-

Purification:

-

Allow the phases to separate and remove the aqueous layer containing NaCl.

-

Wash the organic phase twice with deionized water to remove residual salts and impurities.

-

Separate the organic phase and dehydrate it, typically via reduced pressure distillation at 180-200°C, which also removes the solvent.

-

-

Final Formulation:

-

Analyze the zirconium metal content of the concentrated product.

-

Adjust the metal content to the desired specification (e.g., 12%, 18%) by adding the appropriate solvent.

-

Filter the final product to remove any particulate matter.

-

Caption: Workflow for the industrial synthesis of this compound.

Mechanism of Action in Coatings

The primary application of this compound is to ensure uniform drying throughout the entire depth of a paint film. In alkyd-based coatings, drying is an oxidative cross-linking process.[14][15] This process is catalyzed by a system of metal driers, which are categorized as primary (or active) and auxiliary (or through) driers.

-

Primary Driers (e.g., Cobalt Octoate): These are potent oxidation catalysts that act at the surface of the paint film where oxygen concentration is highest. They accelerate the formation of hydroperoxides from the unsaturated fatty acid chains of the alkyd resin, which then decompose into free radicals to initiate polymerization.[3][16] If used alone, this can lead to rapid surface skinning, trapping solvent and leaving the underlying film wet.

-

Auxiliary Driers (this compound): Zirconium is not an active oxidation catalyst. Instead, its primary role is to form coordination complexes with the hydroxyl and carboxyl groups present on the alkyd polymer chains.[3][17] By forming these coordination cross-links, zirconium creates a three-dimensional network throughout the film's depth. This action keeps the film matrix "open" longer, allowing atmospheric oxygen to penetrate deep into the coating and enabling the primary drier to cure the entire film uniformly.[18][19] This synergistic action prevents surface wrinkling and ensures a hard, thoroughly dried finish.[3]

Caption: Synergistic mechanism of primary and auxiliary driers in alkyd coatings.

Key Experimental Protocols for Characterization

Standardized testing is crucial for ensuring the quality and performance of this compound in its applications. The following are key experimental protocols based on ASTM standards.

Determination of Zirconium Metal Content (ASTM D3969-01)

This method uses a complexometric titration with ethylenediaminetetraacetic acid (EDTA) to determine the zirconium content.

-

Objective: To accurately quantify the weight percentage of zirconium in the drier solution.[1]

-

Methodology:

-

Sample Preparation: An accurately weighed sample of the drier is dissolved in a suitable solvent mixture (e.g., glacial acetic acid and isopropanol).

-

Titration: The solution is heated and titrated with a standardized 0.05 M EDTA solution.

-

Endpoint Detection: Xylenol orange is used as an indicator. The endpoint is marked by a color change from pinkish-red to a clear lemon-yellow.

-

Calculation: The percentage of zirconium is calculated based on the volume of EDTA titrant used, its molarity, and the initial sample weight.

-

Determination of Drying Time (ASTM D5895)

This protocol assesses the performance of the drier in a paint formulation by measuring the different stages of film curing.[20]

-

Objective: To quantitatively measure the set-to-touch, tack-free, and dry-hard times of a coating.[20]

-

Apparatus: A mechanical drying time recorder that moves a stylus over a freshly applied paint film at a constant speed.

-

Methodology:

-

Film Application: A paint film of uniform thickness is applied to a standardized glass strip.

-

Test Initiation: The coated strip is immediately placed on the recorder, and the stylus begins its travel. The test is conducted under controlled temperature and humidity (e.g., 23°C and 50% RH).

-

Interpretation: The track left by the stylus changes as the film dries. The different stages of drying are identified by visual inspection of the track corresponding to specific time intervals.

-

Viscosity Measurement (ASTM D1200-10)

This method uses a Ford viscosity cup to determine the kinematic viscosity of the liquid drier.

-

Objective: To measure the flow characteristics and consistency of the drier solution.[1]

-

Apparatus: A Ford viscosity cup with a precisely drilled orifice of a specified diameter.

-

Methodology:

-

Cup Selection: An appropriate cup is chosen based on the expected viscosity range.

-

Procedure: The cup is filled with the sample, and the time it takes for the liquid to flow through the orifice is measured in seconds.

-

Result: The efflux time is reported as a measure of viscosity, or it can be converted to kinematic viscosity (in centistokes) using standard conversion tables for the specific cup used.

-

References

- 1. isatis.net [isatis.net]

- 2. ChemicalProduct - Somochem [somochem.com]

- 3. specialchem.com [specialchem.com]

- 4. chemelynesppecialities.com [chemelynesppecialities.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Chemistry of Zirconium/Carboxylate Clustering Process: Acidic Conditions to Promote Carboxylate-Unsaturated Octahedral Hexamers and Pentanuclear Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Synthesis, characterization and reactivity of organometallic Zr(IV) carboxylate and titanium aminotroponiminate complexes [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. americanelements.com [americanelements.com]

- 13. CN101628867A - Method for preparing nontoxic this compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pcimag.com [pcimag.com]

- 16. What are Metal Carboxylates ? | Metal Carboxylates | DIC Corporation [dic-global.com]

- 17. Types of driers & their functions - Goldstab [goldstab.com]

- 18. chamangroup.com [chamangroup.com]

- 19. durachem.com [durachem.com]

- 20. benchchem.com [benchchem.com]

Zirconium Octoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of zirconium octoate, also known as zirconium 2-ethylhexanoate (B8288628), in various organic solvents. Due to its catalytic and cross-linking properties, understanding its behavior in solution is critical for its application in diverse fields, including coatings, polymers, and potentially in specialized pharmaceutical formulations. While precise quantitative solubility data is not widely available in public literature, this guide consolidates the existing qualitative information and presents a detailed experimental protocol for its determination.

Core Concepts in this compound Solubility

This compound is an organometallic compound noted for its excellent solubility in a wide range of non-polar and slightly polar organic solvents.[1][2][3][4] This high solubility is a key attribute, facilitating its use in various industrial processes.[2] The molecule's structure, featuring a central zirconium atom bonded to 2-ethylhexanoate ligands, imparts a significant hydrophobic character, leading to its miscibility with oils and organic-based systems.[3] Conversely, it is practically insoluble in water. A safety data sheet specifies its solubility in water to be extremely low, at less than 0.21 µg/L.

Qualitative Solubility Profile

Based on a review of technical data sheets and chemical literature, the solubility of this compound in various organic solvent classes can be summarized as follows:

| Solvent Class | Solubility Description | Specific Solvents Mentioned |

| Hydrocarbons | Soluble / Miscible | Mineral Spirits |

| Alcohols | Soluble | Not specified |

| Ketones | Soluble | Not specified |

| Esters | Soluble | Not specified |

| Oils | Soluble / Miscible | Not specified |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in a specific organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks (various sizes)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Scintillation vials or other suitable containers

-

Spectrophotometer (if using UV-Vis for quantification) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for zirconium analysis.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Determine the mass of the filtered solution in the vial.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Alternative Quantification (Instrumental Analysis):

-

Alternatively, the concentration of zirconium in the filtered supernatant can be determined using instrumental methods.

-

ICP-AES: This is a highly accurate method for determining the concentration of zirconium. A known volume of the filtered solution is diluted with a suitable solvent, and the zirconium concentration is measured against a calibration curve prepared from zirconium standards.

-

UV-Vis Spectrophotometry: If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, a calibration curve can be prepared by dissolving known concentrations of this compound in the solvent of interest. The absorbance of the filtered sample can then be measured to determine its concentration.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

For gravimetric method:

-

Solubility ( g/100 mL) = (mass of residue / volume of supernatant collected) * 100

-

-

For instrumental analysis:

-

The concentration obtained from the instrument (e.g., in mg/L) can be converted to the desired solubility units.

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before starting any experimental work.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform quantitative solubility tests using the described protocol to obtain precise data for the solvent system of interest.

References

The Thermal Stability of Zirconium Octoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of zirconium octoate, also known as zirconium 2-ethylhexanoate. This organometallic compound is a versatile catalyst and cross-linking agent with applications in various fields, including the chemical and pharmaceutical industries. A thorough understanding of its thermal properties is crucial for its safe handling, storage, and effective use in high-temperature applications.

Thermal Decomposition Profile

This compound exhibits a distinct thermal decomposition profile characterized by a multi-stage process. It is known to decompose prior to melting.[1] The thermal degradation of this compound generally commences at approximately 210-225°C.[1][2] The process involves an initial slight endothermic effect, followed by a significant exothermic decomposition, ultimately yielding zirconium dioxide (ZrO₂) as the final solid residue.[1][2]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary techniques for evaluating the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

A study by Al-Hazmi, Choi, and Apblett on the preparation of zirconium oxide powder from zirconium carboxylate precursors provides key insights into the thermal decomposition of zirconium 2-ethylhexanoate.[3] The TGA data indicates a main decomposition stage between approximately 225°C and 450°C, resulting in a final residue of about 25% of the initial mass at 600°C. This residual mass corresponds to the theoretical percentage of zirconium dioxide (ZrO₂), confirming it as the final decomposition product.[2]

DSC analysis reveals a slight endothermic event in the 210–230°C range, which is attributed to an initial decomposition step.[1] A more prominent exothermic effect is observed between 320°C and 390°C, signifying the principal decomposition of the compound.[1]

Quantitative Thermal Decomposition Data

The following table summarizes the key quantitative data obtained from the thermogravimetric analysis of zirconium 2-ethylhexanoate, as compared to other zirconium carboxylates.

| Compound | Decomposition Onset (°C) | Main Decomposition Stage (°C) | Final Residue at 600°C (%) |

| Zirconium 2-Ethylhexanoate | ~225 | 225 - 450 | ~25 |

| Zirconium Propionate | ~200 | 200 - 450 | ~35 |

| Zirconium Pivalate | ~250 | 250 - 450 | ~30 |

Data is estimated from the TGA curves presented in "Preparation of Zirconium Oxide Powder Using Zirconium Carboxylate Precursors" by Al-Hazmi, Choi, and Apblett and a comparative guide.[2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify its decomposition stages.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

-

Instrumentation: A thermogravimetric analyzer is used for the measurement.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, commonly 10°C/min or 20°C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically in the range of 600°C to 800°C.

-

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is employed.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Heating Rate: A constant heating rate, consistent with the TGA experiment (e.g., 10°C/min), is used.

-

Temperature Range: The analysis is performed over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC curve plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks are analyzed to determine the temperatures and enthalpies of transitions such as melting, crystallization, and decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through the cleavage of the zirconium-oxygen bonds and the subsequent breakdown of the organic ligands. The final inorganic product is zirconium dioxide.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating around 210-225°C. The decomposition process is complex, involving multiple stages and resulting in the formation of stable zirconium dioxide as the final residue. The provided data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound, enabling better control over processes where thermal stability is a critical parameter. Further investigation using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) could provide more detailed insights into the specific volatile byproducts formed during decomposition.

References

Zirconium Octoate: A Technical Guide to its Lewis Acidity and Catalytic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium octoate, an organometallic compound, has emerged as a versatile and efficient catalyst in a multitude of organic transformations. Its low toxicity profile, coupled with its unique catalytic activity, makes it a compelling alternative to traditional, more toxic metal catalysts such as those based on tin or lead. This technical guide provides an in-depth exploration of the Lewis acidity of this compound and its catalytic mechanisms in key industrial reactions, including polyurethane formation, polyester (B1180765) synthesis via esterification and transesterification, and silicone chemistry. This document synthesizes available quantitative data, details experimental protocols, and presents visual representations of catalytic cycles to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

Introduction

This compound, also known as zirconium(IV) 2-ethylhexanoate, belongs to the family of metal carboxylates.[1][2] It is typically supplied as a liquid solution in hydrocarbon solvents and is characterized by its good solubility in organic media and thermal stability.[1] The zirconium center, in its +4 oxidation state, imparts a moderate Lewis acidity to the molecule, which is central to its catalytic function.[1][3] This Lewis acidity allows the zirconium center to coordinate with electron-rich atoms, such as oxygen and nitrogen, thereby activating substrates for nucleophilic attack.[1][3]

This guide will delve into the specifics of this Lewis acidity and elucidate the catalytic pathways through which this compound facilitates various chemical reactions.

Lewis Acidity of this compound

The catalytic activity of this compound is fundamentally derived from its nature as a Lewis acid. The zirconium atom, being electron-deficient, can accept electron pairs from Lewis bases.[1][3] In the context of catalysis, this interaction leads to the activation of substrates.

While quantitative studies specifically measuring the Lewis acidity of this compound are not extensively available in the public domain, we can infer its characteristics from the behavior of related zirconium compounds and the nature of its ligands. The octoate (2-ethylhexanoate) ligands are carboxylates, which are considered hard ligands.[1] The electron-donating nature of these ligands can modulate the Lewis acidity of the zirconium center. Compared to more electron-withdrawing ligands, the octoate groups may slightly reduce the Lewis acidity of the zirconium. However, the inherent electrophilicity of the Zr(IV) center ensures it remains an effective Lewis acid catalyst for a range of reactions.[1][3]

The Lewis acidity of zirconium compounds, in general, is a subject of ongoing research, with studies on zirconia (ZrO₂) and sulfated zirconia highlighting the importance of acidic sites in catalysis.[4][5] For this compound, the Lewis acidic zirconium center is the primary site of interaction with reactant molecules.

Catalytic Applications and Mechanisms

This compound is a versatile catalyst with applications in polyurethane synthesis, polyesterification, and silicone curing, among others.[6][7]

Polyurethane Formation

This compound is an effective catalyst for the formation of polyurethanes from the reaction of isocyanates and polyols. It is considered a viable, less toxic alternative to organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL).[6]

Catalytic Mechanism: The mechanism of urethane (B1682113) formation catalyzed by zirconium compounds is often described as an "insertion mechanism".[8][9] This mechanism involves the initial coordination of the polyol's hydroxyl group to the Lewis acidic zirconium center. This coordination increases the nucleophilicity of the hydroxyl oxygen, facilitating its attack on the electrophilic carbon of the isocyanate group.

Quantitative Data: Zirconium-based catalysts, particularly zirconium diketonates which are structurally related to carboxylates, have shown higher selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction compared to DBTDL.[8] This leads to reduced CO₂ formation (gassing) and improved properties of the final polyurethane product.[8]

| Catalyst Class | Specific Catalyst Example | Comparison Catalyst | Performance Metric | Result | Reference(s) |

| Zirconium | Zirconium Diketonate | Dibutyltin Dilaurate (DBTDL) | Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Higher selectivity, leading to less gassing/foaming | [8] |

| Zirconium | Zirconium Acetylacetonate | Dibutyltin Dilaurate (DBTDL) | Gel Time (in an acrylic/HDI trimer formulation) | Shorter gel time, indicating faster curing | [10] |

Experimental Protocol: Polyurethane Synthesis (General Protocol)

A general procedure for evaluating this compound as a catalyst in a two-component (2K) polyurethane system is as follows:

-

Materials: Polyol (e.g., polyester or polyether polyol), polyisocyanate (e.g., hexamethylene diisocyanate (HDI) trimer), this compound solution, and appropriate solvents (e.g., butyl acetate).

-

Preparation: The polyol component is prepared by blending the polyol resin with the desired amount of this compound catalyst (typically 0.01-0.5% by weight of total resin solids) and any other additives (e.g., flow agents, pigments) under agitation.

-

Reaction: The isocyanate component is added to the polyol component at a specified NCO:OH ratio (e.g., 1.1:1) and mixed thoroughly.

-

Curing and Analysis: The mixture is then applied as a film or cast into a mold. The curing process can be monitored by measuring properties such as tack-free time, hardness development (e.g., Shore A), and solvent resistance (e.g., MEK double rubs) over time. The pot life of the system can be determined by monitoring the viscosity increase of the mixture.[8][9]

Esterification and Transesterification

This compound is an effective catalyst for esterification and transesterification reactions, which are crucial for the synthesis of polyesters, biodiesel, and other valuable esters.[2]

Catalytic Mechanism: In esterification, the Lewis acidic zirconium center coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A similar activation occurs in transesterification, where the catalyst coordinates to the ester's carbonyl group.

Quantitative Data: Studies have shown high conversion rates for esterification reactions catalyzed by this compound.

| Reaction | Reactants | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference(s) |

| Esterification | Oleic Acid, Ethanol (B145695) | This compound | 120 | 4 | >90 | [2] |

| Esterification | Oleic Acid, Ethanol | Encapsulated this compound in Mesoporous Silica (B1680970) | - | - | 93 (1st cycle), 88 (4th cycle) | [2] |

Experimental Protocol: Esterification of Oleic Acid (General Protocol)

Based on the available literature, a general protocol for the esterification of oleic acid with ethanol using this compound can be outlined as follows:

-

Materials: Oleic acid, ethanol, this compound, and a high-boiling point solvent (optional, for azeotropic water removal).

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with oleic acid, ethanol (in a desired molar ratio, e.g., 1:6), and this compound (e.g., 1-5 mol% relative to the oleic acid).

-

Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 120°C) and stirred for a specified duration (e.g., 4 hours). If a solvent like toluene (B28343) is used, a Dean-Stark trap can be employed to remove the water formed during the reaction, driving the equilibrium towards the product side.

-

Analysis: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using techniques such as gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of oleic acid to ethyl oleate.[11]

Silicone Condensation Curing

This compound is also utilized as a catalyst in the condensation curing of silicone resins, particularly those containing silanol (B1196071) (Si-OH) groups. This is a crucial process in the formulation of silicone-based sealants, adhesives, and coatings.

Catalytic Mechanism: The Lewis acidic zirconium center is believed to coordinate with the oxygen of a silanol group, activating it for condensation with another silanol or an alkoxysilane group. This reaction leads to the formation of a siloxane (Si-O-Si) bond and the release of water or an alcohol, resulting in the crosslinking and curing of the silicone polymer.

Quantitative Data: this compound offers comparable cure speeds to tin-based catalysts in silicone resin formulations, with the added benefits of better long-term color stability and lower volatility.

| Catalyst | Cure Time (25°C, 50% RH) | Yellowing Index (after 6 months) | VOC Emission | Reference(s) |

| This compound | 4 hours | Low | Very Low | |

| Tin Catalyst | 3.5 hours | High | Moderate | |

| Titanium Catalyst | 5 hours | Medium | Low |

Experimental Protocol: Silicone Sealant Curing (General Protocol)

-

Formulation: A model silicone sealant formulation is prepared by mixing a silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer with a crosslinker (e.g., a tetraalkoxysilane), fillers (e.g., fumed silica), and the this compound catalyst.

-

Curing: The formulated sealant is then cast into a sheet or applied as a bead and exposed to ambient conditions (e.g., 25°C and 50% relative humidity).

-

Analysis: The curing progress is monitored by measuring properties such as skin-over time, tack-free time, and the development of mechanical properties like tensile strength and elongation at break over a period of several days.

Synthesis of this compound

A common method for the synthesis of this compound is through a double decomposition reaction.[12]

Experimental Protocol: Synthesis of this compound

-

Saponification: Isooctanoic acid is first saponified with a solution of sodium hydroxide (B78521) (e.g., 30% NaOH) at an elevated temperature (e.g., 70-80°C) to form sodium isooctanoate. The pH is typically adjusted to 7-8.[12]

-

Synthesis Reaction: The resulting saponification solution is then reacted with a zirconium salt, such as zirconium oxychloride (ZrOCl₂), in the presence of a solvent. The mixture is heated (e.g., to 90-95°C) and stirred to facilitate the formation of this compound.[12]

-

Purification: The organic phase containing the this compound is then washed with water, and the product is isolated and purified, for example, by vacuum distillation.[12]

References

- 1. bdmaee.net [bdmaee.net]

- 2. bdmaee.net [bdmaee.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ohans.cn [ohans.cn]

- 7. chemelynesppecialities.com [chemelynesppecialities.com]

- 8. paint.org [paint.org]

- 9. turkchem.net [turkchem.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101628867A - Method for preparing nontoxic this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Chemistry of Zirconium 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium 2-ethylhexanoate (B8288628), an organometallic compound, is a versatile chemical with significant applications in materials science and catalysis. It is a zirconium source that is soluble in organic solvents, making it a valuable precursor for the synthesis of various zirconium-containing materials.[1] Its primary roles include acting as a drier in paints and coatings, a catalyst for polymerization reactions, and a precursor in the sol-gel synthesis of zirconium dioxide thin films.[2][3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of Zirconium 2-ethylhexanoate, including its synthesis, properties, and key reactions, tailored for professionals in research and development.

Chemical Structure and Identification

Zirconium 2-ethylhexanoate is a salt consisting of a central zirconium(IV) ion coordinated to four 2-ethylhexanoate ligands. The 2-ethylhexanoate is a carboxylate derived from 2-ethylhexanoic acid.

Chemical Structure:

The general chemical structure is represented as Zr(C₈H₁₅O₂)₄.[5] The coordination of the carboxylate groups to the zirconium center can be complex, potentially involving bridging and unidentate binding, and the molecule may exist in polymeric forms.[1][5]

Identifiers:

| Identifier | Value |

| IUPAC Name | zirconium(4+) tetrakis(2-ethylhexanoate)[6][7] |

| Synonyms | Zirconium octoate, Zirconium tetra(2-ethylhexanoate)[7][8] |

| CAS Number | 22464-99-9, 2233-42-3[9][10] |

| Molecular Formula | C₃₂H₆₀O₈Zr[6][10] |

| Molecular Weight | 664.04 g/mol [10] |

Physicochemical Properties

Zirconium 2-ethylhexanoate is typically supplied as a viscous, amber-colored liquid.[11] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Physical State | Viscous liquid | [11] |

| Appearance | Amber colored | [11] |

| Odor | Odorless | [12] |

| Density | 0.870 g/mL at 25 °C | [4] |

| Boiling Point | 167-178 °C / 760 mmHg (in mineral spirits) | [4] |

| Melting Point | Decomposes at 225 - 235 °C | [2] |

| Flash Point | 65 °C | [13] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1][11] |

| Refractive Index | n20/D 1.446 (in mineral spirits) | [4] |

Synthesis of Zirconium 2-ethylhexanoate

The synthesis of Zirconium 2-ethylhexanoate typically involves the reaction of a zirconium salt with 2-ethylhexanoic acid or its alkali salt. A common method is the double decomposition reaction between a water-soluble zirconium salt, such as zirconium oxychloride or zirconium acid sulfate (B86663), and an alkali 2-ethylhexanoate.[1]

Experimental Protocol: Synthesis via Double Decomposition

This protocol is based on the reaction of zirconium acid sulfate with sodium 2-ethylhexanoate.[1]

Materials:

-

Zirconium acid sulfate (ZrO(SO₄H)₂)

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (50% solution)

-

Sodium carbonate

-

Deionized water

-

Mineral spirits

-

Acetic acid

Procedure:

-

Preparation of Solution A (Zirconium Acid Sulfate Solution): Dissolve 373.0 g of zirconium acid sulfate in 460 g of deionized water.

-

Preparation of Solution B (Sodium 2-ethylhexanoate Solution):

-

In a separate vessel, combine 179.8 g of 2-ethylhexanoic acid with 800.0 g of deionized water.

-

Add 99.4 g of a 50% sodium hydroxide solution to neutralize the acid and form sodium 2-ethylhexanoate.

-

To create a basic environment, add 209.1 g of sodium carbonate to this solution.

-

-

Reaction:

-

Preheat Solution B to 50 °C.

-

Slowly add Solution A to Solution B with constant stirring. A viscous mixture will form.

-

Heat the mixture to 90-95 °C and maintain this temperature for 30 minutes to ensure the reaction is complete.

-

-

Product Isolation and Purification:

-

Add 203.3 g of mineral spirits to the reaction mixture as an organic solvent to extract the product.

-

Neutralize any excess carbonate by adding a sufficient amount of acetic acid (approximately 72.2 g).

-

Stop stirring and allow the phases to separate.

-

Collect the clear, upper organic phase containing the Zirconium 2-ethylhexanoate.

-

Dehydrate the product by heating it to 150 °C.

-

Filter the final product to remove any solid impurities.

-

Diagram of Synthesis Workflow:

Caption: Synthesis Workflow of Zirconium 2-ethylhexanoate.

Chemical Reactivity

Hydrolysis

Zirconium carboxylates are known to be sensitive to hydrolysis.[5] In the presence of water, Zirconium 2-ethylhexanoate can undergo hydrolysis to form various zirconium-oxo/hydroxo clusters.[5] The extent of hydrolysis and the nature of the resulting species depend on factors such as the pH and the concentration of water.[2] The initial hydrolysis can lead to the formation of species like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which can further react with carboxylate ions to form stable hexanuclear clusters such as [Zr₆(O)₄(OH)₄(RCO₂)₁₂].[5] This property is fundamental to its application in sol-gel processes.

Thermal Decomposition

Zirconium 2-ethylhexanoate decomposes upon heating. The decomposition process typically begins at temperatures around 225-235 °C.[2] Thermal decomposition in the presence of air ultimately leads to the formation of zirconium dioxide (ZrO₂), with the organic ligands being combusted to carbon dioxide and water.[12] The final product of thermolysis is ZrO₂.[8]

Catalytic Activity

Zirconium 2-ethylhexanoate functions as a Lewis acid catalyst in various organic reactions.[14] The zirconium center can coordinate to electron-rich species, thereby activating them towards nucleophilic attack. This catalytic activity is harnessed in several industrial processes:

-

Drier in Coatings: It acts as a drier in paints and varnishes by catalyzing the oxidative cross-linking of drying oils.[2]

-

Polymerization Catalyst: It is used as a catalyst in polymerization reactions, such as the ring-opening polymerization of lactides to produce polylactic acid (PLA).[14]

Logical Diagram of Catalytic Action (Lewis Acid Mechanism):

Caption: Catalytic Action of Zirconium 2-ethylhexanoate.

Application in Sol-Gel Synthesis

Zirconium 2-ethylhexanoate is a key precursor in the sol-gel synthesis of zirconium dioxide (ZrO₂) thin films.[4] The sol-gel process involves the controlled hydrolysis and condensation of precursors in a solution to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a solid network).

Role in the Sol-Gel Process:

-

Hydrolysis: In the presence of water and a catalyst (acid or base), the 2-ethylhexanoate ligands are replaced by hydroxyl groups.

-

Condensation: The resulting zirconium hydroxide or partially hydrolyzed species undergo condensation reactions to form Zr-O-Zr bridges, leading to the formation of a zirconia network.

-

Film Deposition: The sol can be deposited onto a substrate via techniques like dip-coating or spin-coating.

-

Drying and Annealing: The deposited film is dried to remove the solvent and then annealed at elevated temperatures to form a dense, crystalline ZrO₂ film.

Diagram of the Sol-Gel Process:

Caption: Sol-Gel Process using Zirconium 2-ethylhexanoate.

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl and hexyl groups.

-

C=O stretching: A strong absorption band around 1550-1610 cm⁻¹ characteristic of the carboxylate group coordinated to the metal. The exact position depends on the coordination mode.

-

C-O stretching: Bands in the 1400-1450 cm⁻¹ region.

-

Zr-O stretching: Bands in the lower frequency region (typically below 600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: The spectrum would show complex multiplets in the upfield region (approximately 0.8-2.5 ppm) corresponding to the protons of the 2-ethylhexanoate ligand. The signals for the methyl, methylene, and methine protons would be present.

-

¹³C NMR: The spectrum would exhibit signals for the various carbon atoms of the 2-ethylhexanoate ligand, including the carboxylate carbon (typically downfield, >170 ppm) and the aliphatic carbons in the upfield region.

Safety and Handling

Zirconium 2-ethylhexanoate is a chemical that should be handled with appropriate safety precautions.

-

Hazards: It may cause skin and eye irritation.[2] Prolonged exposure to zirconium compounds can lead to the formation of granulomas in the lungs or on the skin.[2]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety goggles.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from heat and open flames.[2] It is sensitive to moisture.[12]

Conclusion

Zirconium 2-ethylhexanoate is a valuable organometallic compound with a rich and functional chemistry. Its solubility in organic media, coupled with the reactivity of the zirconium center, makes it an important precursor and catalyst in various industrial applications, from the manufacturing of coatings to the synthesis of advanced materials like zirconia thin films and biodegradable polymers. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear Zr IV –Zr IV active site ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03946G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Zirconium 2-ethylhexanoate | C32H60O8Zr | CID 6451377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Zirconium Octoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the use of Zirconium Octoate in a laboratory setting. The following sections detail the associated hazards, proper handling and storage procedures, required personal protective equipment, disposal guidelines, and emergency first aid measures. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Overview and Hazards

This compound, also known as zirconium 2-ethylhexanoate, is an organometallic compound widely used as a catalyst and a drier in paints, coatings, and adhesives.[1][2][3] While it is a lead-free and considered a safer alternative to traditional heavy metal driers, it is not without hazards.[2][4] this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[5] It is harmful if swallowed and is suspected of damaging an unborn child.[5] Additionally, it is toxic to aquatic life with long-lasting effects.[5]

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 1C |

| Serious Eye Damage/Eye Irritation | 2A |

| Reproductive Toxicity (Unborn child) | 2 |

| Chronic Aquatic Toxicity | 2 |

| Source: [5] |

Physical and Chemical Properties

This compound is typically an amber-colored or yellowish viscous liquid.[1][6] It is soluble in organic solvents like mineral spirits, alcohols, ketones, and esters, but insoluble in water.[1][6]

| Property | Value |

| Molecular Formula | C₃₂H₆₀O₈Zr or C₃₂H₆₄O₈Zr |

| Molecular Weight | ~664.04 g/mol or 668.1 g/mol |

| CAS Number | 22464-99-9 |

| EC Number | 245-018-1 |

| Appearance | Amber-colored/yellowish viscous liquid |

| Density | ~1.135 - 1.27 g/cm³ |

| Boiling Point | 167–178 °C at 760 mmHg or 275–300 °C |

| Flash Point | 65 °C or 137 °C |

| Autoignition Temperature | 200 °C |

| Solubility | Soluble in organic solvents; insoluble in water |

| Sources: [1][6][7] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize risks associated with this compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[5]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage

-

Container: Keep in the original, tightly closed container.[1][4]

-

Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][4]

-

Incompatibilities: Store separately from oxidizing materials.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] Long-sleeved shirt, trousers, and a lab coat.[8] |

| Respiratory Protection | Use a respirator with an appropriate filter (e.g., Filter A) if ventilation is inadequate.[1] |

| Sources: [1][5][8] |

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and always performed in accordance with your institution's safety guidelines.

Protocol for Preparing a this compound Solution

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry beaker on a balance. Carefully transfer the required amount of this compound to the beaker using a clean pipette or spatula.

-

Solvent Addition: Slowly add the desired organic solvent to the beaker while gently stirring with a magnetic stir bar.

-

Dissolution: Continue stirring until the this compound is fully dissolved.

-

Storage: Transfer the solution to a clearly labeled, sealed container for storage.

Protocol for Adding this compound to a Reaction Mixture

-

Setup: Ensure the reaction apparatus is properly set up in a chemical fume hood.

-

Transfer: Using a calibrated pipette or syringe, carefully draw up the required volume of this compound or its solution.

-

Addition: Slowly add the this compound to the reaction vessel, monitoring for any signs of an exothermic reaction.

-

Cleaning: Immediately rinse any contaminated glassware or equipment with an appropriate solvent.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[5]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Keep the person warm and at rest.[5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink.[5] |

| Source: [5] |

Spill and Disposal

Spill Response

-

Evacuate: Evacuate the area and remove all ignition sources.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[5]

-

Cleanup: Place the contaminated material in a suitable container for disposal.[5]

-

Large Spills: For large spills, prevent entry into sewers and water courses.[5]

Disposal

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[5] This may involve disposal via a licensed waste disposal contractor.[5]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision workflow for responding to a this compound spill.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. allhdi.com [allhdi.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound Supplier,Manufacturer In Bahadurgarh,Delhi(NCR) [shrisaipolymer.com]

- 5. metallicachemicals.com [metallicachemicals.com]

- 6. isatis.net [isatis.net]

- 7. This compound | C32H64O8Zr | CID 11125210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Environmental Footprint of Zirconium-Based Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium-based catalysts are emerging as highly efficient and robust materials in a myriad of chemical transformations, from biomass conversion to the upcycling of plastics.[1][2] Their appeal lies in their relatively low cost, low toxicity, and high stability.[1][3] This technical guide provides an in-depth analysis of the environmental impact of these catalysts. It covers their lifecycle from raw material extraction to end-of-life management, presents quantitative data on their performance and stability, and offers detailed experimental protocols for their synthesis and evaluation. This guide aims to equip researchers and professionals with the necessary information to assess and optimize the environmental sustainability of processes employing zirconium-based catalysts.

Introduction: The Rise of Zirconium in Green Catalysis

Zirconium, a transition metal with a crustal abundance of approximately 162 ppm, is gaining prominence in the development of green and efficient catalytic processes.[1] Zirconium-based catalysts, particularly those based on zirconia (ZrO₂), are recognized for their stability, low toxicity, and high catalytic performance in a variety of organic reactions.[1][3][4] Their application in green chemistry is extensive, including the production of sustainable aviation fuels from biomass and the breakdown of polyolefin plastics, offering a promising alternative to more hazardous and expensive catalysts.[2][5]

This guide delves into the environmental aspects of zirconium-based catalysts, providing a comprehensive overview for researchers and industry professionals.

Lifecycle Assessment of Zirconium-Based Catalysts

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal or recycling.[4][5] The internationally recognized framework for LCA is provided by the ISO 14040 and 14044 standards.[6][7]

A "cradle-to-gate" LCA of zircon sand, the primary raw material for zirconium, reveals that the main environmental impacts are associated with electricity consumption during mining and mineral separation processes.[5][8] The global warming potential (GWP) for the production of 1 kg of zircon sand is approximately 0.32 kg CO₂ equivalent.[9]

A Proposed Workflow for Life Cycle Assessment of a Zirconium-Based Catalyst

The following diagram illustrates a typical workflow for conducting an LCA of a zirconium-based catalyst, adhering to the principles of ISO 14040/14044.

References

- 1. [PDF] Environmental analysis of zirconium alloy production | Semantic Scholar [semanticscholar.org]

- 2. zmescience.com [zmescience.com]

- 3. catalystseurope.org [catalystseurope.org]

- 4. apec.org [apec.org]

- 5. Life Cycle Assessment | Zircon Industry Association [zircon-association.org]

- 6. LCA Standards: A Guide to Best Practices [carbonbright.co]

- 7. Explained: LCA standards | Ecochain Technologies Help Center [helpcenter.ecochain.com]

- 8. zircon-association.org [zircon-association.org]

- 9. Life cycle assessment of zircon sand [inis.iaea.org]

Methodological & Application

Application Notes and Protocols: Zirconium Octoate as a Catalyst in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing zirconium octoate as a catalyst in various polymerization reactions. This compound is an organometallic compound that serves as an effective catalyst in several polymerization processes, offering a less toxic alternative to more traditional metal catalysts like those based on tin or lead.[1][2] Its versatility extends to alkyd resin synthesis, ring-opening polymerization (ROP) of cyclic esters, polyurethane formation, and the crosslinking of silicone resins.[2][3]

Alkyd Resin Synthesis

This compound is widely employed as a catalyst in the synthesis of alkyd resins, which are commonly used in paints and coatings.[4][5] It primarily acts as a catalyst during the alcoholysis or transesterification stage, where a polyol reacts with a triglyceride (drying oil), and subsequently promotes the oxidative crosslinking of the resin film.[4][5] A notable advantage of using this compound is its ability to improve hardness and gloss while being a more environmentally friendly alternative to lead-based driers.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Initial Reaction Temperature (Alcoholysis) | 290-300 °C | [3][6] |

| Polycondensation Temperature | 240-250 °C | [3][6] |

| Catalyst | This compound (18% in mineral spirits) | [3][6] |

| Monomers | Soya Bean Oil, Glycerin, Phthalic Anhydride (B1165640) | [3][4][6] |

| Final Acid Value | 10-14 mg KOH/g | [6] |

Experimental Protocol: Synthesis of Soya Bean Oil-Based Alkyd Resin

This protocol is based on the one-pot synthesis method described by Elba, M.E., et al.[3][4][6]

Materials:

-

Soya Bean Oil (SBO)

-

Glycerin

-

Phthalic Anhydride (PA)

-

This compound (18% solution in mineral spirits)

-

Xylene (for monitoring viscosity)

-

Inert Gas (Nitrogen)

Equipment:

-

Four-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Thermometer

-

Condenser with a Dean-Stark trap

-

Heating mantle

Procedure:

-

Alcoholysis Stage:

-

Charge the reaction flask with soya bean oil and glycerin. Note: While the original study does not provide specific quantities, a typical starting ratio for a long oil alkyd could be approximately 2:1 by weight of SBO to Glycerin.

-

Add this compound catalyst. A typical catalyst loading would be in the range of 0.05-0.2% by weight of the total reactants.

-

Begin heating the mixture with continuous stirring.

-

Raise the temperature to 290-300 °C and maintain it until the mixture becomes clear and a sample is soluble in methanol, indicating the formation of monoglycerides.[3][6] This stage is performed without a nitrogen purge.[3][6]

-

-

Polycondensation Stage:

-

Cool the reaction mixture to 180 °C.

-

Add phthalic anhydride to the flask. Note: The amount of PA will determine the oil length of the alkyd. For a long oil alkyd, a common ratio is approximately 1.5:1 by weight of SBO to PA.

-

Begin to introduce a slow stream of nitrogen gas to facilitate the removal of water produced during esterification.[6]

-

Collect the water of condensation in the Dean-Stark trap.

-

Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

-

Continue the reaction until the acid value drops to the target range of 10-14 mg KOH/g.[6]

-

Once the desired acid value is reached, cool the resin to below 150 °C and dissolve it in a suitable solvent (e.g., mineral spirits or xylene) to the desired solid content.

-

Workflow Diagram

Ring-Opening Polymerization (ROP) of Cyclic Esters

This compound has emerged as a promising catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are used to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL).[7] It offers a less toxic alternative to commonly used tin-based catalysts, which is a significant advantage for biomedical applications.[7]

Quantitative Data Summary for ROP of Lactide (using a Zirconium-based catalyst system)

| Parameter | Value | Reference |

| Monomer | L-Lactide or rac-Lactide | [1] |

| Catalyst System | Zirconium Amine Tris(phenolate) Complex | [1] |

| Co-initiator | Benzyl (B1604629) Alcohol (BnOH) | [1] |

| Temperature | 174-180 °C | [1] |

| Catalyst Loading | 8-16 ppm Zr by weight | [1] |

| Monomer:Catalyst:Co-initiator Ratio | 40,000:1:100 | [1] |

| Polymerization Type | Bulk (solvent-free) | [1] |

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

Note: This protocol is adapted from a study using a specific zirconium complex, but the general principles can be applied when substituting with this compound, although optimization of catalyst concentration and reaction time may be necessary.

Materials:

-

L-Lactide (recrystallized and dried)

-

This compound

-

Benzyl Alcohol (BnOH, as co-initiator, dried)

-

Anhydrous Toluene (B28343) (for catalyst transfer)

Equipment:

-

Schlenk flask or glovebox for inert atmosphere operations

-

Magnetic stirrer and heating plate or oil bath

-

Vacuum line

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C and cool under vacuum or in a desiccator.

-

In a glovebox or under an inert atmosphere, add the desired amount of L-lactide to the Schlenk flask.

-

Prepare a stock solution of this compound and benzyl alcohol in anhydrous toluene for accurate addition of small quantities.

-

-

Polymerization:

-

Heat the Schlenk flask containing the L-lactide in an oil bath to the reaction temperature (e.g., 180 °C) until the monomer is completely molten.

-

Inject the required amount of the catalyst/co-initiator solution into the molten monomer with vigorous stirring.

-

Maintain the reaction at the set temperature under an inert atmosphere.

-

Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

After the desired conversion is reached, stop the reaction by cooling the flask to room temperature.

-

-

Purification and Characterization:

-

Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

-

Filter and dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and thermal properties using differential scanning calorimetry (DSC).

-

ROP Mechanism Diagram

Polyurethane Formation

This compound can be used as a catalyst in the formation of polyurethanes, which involves the reaction between an isocyanate and a polyol. It promotes the urethanization reaction, offering better control over gel time and pot life compared to some amine-based catalysts, especially in two-component (2K) systems. Zirconium-based catalysts are considered less toxic alternatives to conventional organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL).

Application Notes

-

Catalyst Activity: this compound effectively catalyzes the -NCO + -OH reaction. Its performance can be influenced by the type of isocyanate (aliphatic or aromatic) and polyol used.

-

Dosage: The optimal concentration of this compound needs to be determined empirically for each formulation, but it is typically in the range of 0.01% to 0.5% by weight of the total resin.

-

Advantages: Compared to DBTDL, this compound can offer improved UV stability and is more compatible with waterborne systems.

-

Synergies: In some formulations, this compound may be used in combination with other catalysts to achieve a desired balance of properties.

General Experimental Protocol for Polyurethane Film Formation

Materials:

-

Polyol (e.g., polyester (B1180765) or polyether polyol)

-

Diisocyanate (e.g., MDI, TDI, or an aliphatic diisocyanate)

-

This compound

-

Solvent (if required, e.g., methyl ethyl ketone)

Procedure:

-

In a reaction vessel, thoroughly mix the polyol with the this compound catalyst.

-

If using a solvent, add it to the polyol-catalyst mixture and stir until homogeneous.

-

Add the diisocyanate to the mixture and stir vigorously for a specified time (e.g., 1-2 minutes) to ensure complete mixing.

-

Pour the reacting mixture onto a substrate to form a film of desired thickness.

-

Allow the film to cure at ambient temperature or in an oven at a specified temperature.

-

Monitor the curing process by assessing properties such as tack-free time, hardness, and solvent resistance over time.

Logical Relationship Diagram

Silicone Resin Crosslinking

This compound is an effective catalyst for the condensation crosslinking of silicone resins, particularly those containing silanol (B1196071) (Si-OH) groups.[2] This is common in moisture-curing systems like RTV (Room Temperature Vulcanizing) silicones used in sealants, adhesives, and coatings.[2] this compound provides comparable cure speeds to tin-based catalysts but with improved long-term color stability and lower volatility.[2]

Application Notes

-

Mechanism: this compound catalyzes the condensation reaction between silanol groups on different polymer chains, or between a silanol group and a hydrolyzable group on a crosslinker, releasing a small molecule (e.g., water or alcohol) and forming a stable Si-O-Si network.

-

Curing Conditions: The curing process is typically initiated by atmospheric moisture. The rate of cure is dependent on temperature and humidity.

-

Formulation: this compound is added to the silicone polymer along with a crosslinker (e.g., an alkoxysilane) and other additives like fillers and adhesion promoters.

-

Benefits: It is a valuable replacement for organotin catalysts in applications where toxicity is a concern. It also offers good thermal stability.

General Experimental Protocol for a Moisture-Curing Silicone Sealant

Materials:

-

Silanol-terminated polydimethylsiloxane (B3030410) (PDMS)

-

Crosslinker (e.g., methyltrimethoxysilane)

-

This compound

-

Fillers (e.g., fumed silica)

-

Adhesion promoter (e.g., an aminosilane)

Procedure:

-

In a moisture-free environment, mix the silanol-terminated PDMS with fillers until a homogeneous paste is formed. This is often done in a planetary mixer.

-

Add the adhesion promoter and mix thoroughly.

-

In a separate step, blend the this compound catalyst with the crosslinker.

-

Add the catalyst/crosslinker blend to the polymer/filler mixture and mix under vacuum to remove any entrapped air until the sealant is uniform.

-

Package the sealant in moisture-proof cartridges.

-

To test, extrude a bead of the sealant onto a substrate and expose it to ambient conditions (e.g., 25 °C and 50% relative humidity).

-

Measure properties such as skin-over time, tack-free time, and full cure time. After full cure (typically several days), evaluate mechanical properties like tensile strength and elongation.

Experimental Workflow Diagram

References

- 1. Progress in Organic Coating: Synthesis and Characterization Alkyd Resin Based on Soya Bean Oil and Glycerin Using this compound as Catalyst | Semantic Scholar [semanticscholar.org]

- 2. cyclohexylamine.net [cyclohexylamine.net]

- 3. tsijournals.com [tsijournals.com]

- 4. tradescience.quora.com [tradescience.quora.com]

- 5. Synthesis and characterization of alkyd resin based on soybean oil and glycerin using this compound as catalyst | Semantic Scholar [semanticscholar.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Photocatalyzed ring-opening polymerization of ε-caprolactone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Zirconium Octoate in Ring-Opening Polymerization of Lactides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Zirconium octoate as a catalyst in the ring-opening polymerization (ROP) of lactides to synthesize polylactide (PLA). While specific data for this compound in this application is emerging, the following information is based on established principles of zirconium-catalyzed ROP and data from closely related zirconium compounds, such as Zirconium acetylacetonate (B107027) and advanced zirconium amine tris(phenolate) systems.

Introduction

Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. The ring-opening polymerization (ROP) of lactide is the most common method for producing high molecular weight PLA. The choice of catalyst is crucial as it influences the polymerization kinetics, polymer properties, and biocompatibility of the final product.

Zirconium-based catalysts are gaining prominence as effective and less toxic alternatives to commonly used tin-based catalysts, such as tin(II) octoate.[1][2][3][4][5] this compound, a metal carboxylate, is a promising candidate for ROP of lactides, offering potential advantages in terms of catalytic activity and biocompatibility. This document outlines the key parameters, experimental protocols, and expected outcomes for the synthesis of PLA using a zirconium-based catalytic system.

Data Presentation

The following tables summarize quantitative data from studies on zirconium-catalyzed ROP of lactides. This data can be used as a reference for predicting the outcomes of polymerizations using this compound under various conditions.

Table 1: Effect of Zirconium Catalyst Concentration and Temperature on PLA Molecular Weight and Polydispersity

| Catalyst System | Monomer | Catalyst Conc. (ppm) | Temperature (°C) | Time (h) | Conversion (%) | M_n (kDa) | PDI (Đ_M) | Reference |

| Zirconium Acetylacetonate | D,L-lactide | 250 | 180 | - | >95 | 187 | 1.90 | [6] |

| Zirconium Acetylacetonate | D,L-lactide | 500 | 180 | - | >95 | 148 | 1.94 | [6] |

| Zirconium Acetylacetonate | D,L-lactide | 750 | 180 | - | >95 | 120 | 1.81 | [6] |

| Zirconium Acetylacetonate | D,L-lactide | 1000 | 180 | - | >95 | 113 | 1.73 | [6] |

| Zirconium Acetylacetonate | D,L-lactide | 500 | 200 | - | >95 | 103 | 1.74 | [6] |

| Zirconium Amine Tris(phenolate) | L-lactide | 160 | 180 | 2 | >99 | 103.4 | 1.56 | [1][2] |

| Zirconium Amine Tris(phenolate) | rac-lactide | 16 | 174 | - | - | - | - | [1][2] |

Table 2: Comparison of Zirconium Acetylacetonate and Tin(II) Octoate at 180°C

| Catalyst | Catalyst Conc. (ppm) | Time to Max. Conversion (min) | M_w (kDa) | Reference |

| Zirconium Acetylacetonate | 1000 | 120 | 108 | [5] |

| Tin(II) Octoate | 1000 | 60 | 130 | [5] |

Experimental Protocols

The following are detailed protocols for the bulk and solution polymerization of lactide using a zirconium-based catalyst. These can be adapted for this compound.

Protocol 1: Bulk Polymerization of Lactide

This protocol is suitable for synthesizing high molecular weight PLA.

Materials:

-

L-lactide or D,L-lactide

-

This compound

-

Benzyl (B1604629) alcohol (as co-initiator, optional for molecular weight control)

-

Toluene (B28343) (for catalyst solution)

-

Methanol (B129727) (for precipitation)

-

Dichloromethane (B109758) (for dissolution)

-

Nitrogen gas (high purity)

-

Glass polymerization tube with a magnetic stirrer

-

Schlenk line or glovebox for inert atmosphere

-

Oil bath or heating mantle with temperature controller

Procedure:

-

Monomer and Glassware Preparation: Dry the polymerization tube and magnetic stirrer in an oven at 120°C overnight and cool under a stream of dry nitrogen. Recrystallize the lactide from dry ethyl acetate (B1210297) or toluene to remove impurities and moisture, then dry under vacuum.

-

Catalyst Preparation: Prepare a stock solution of this compound in dry toluene (e.g., 10 mg/mL) inside a glovebox or under a nitrogen atmosphere.

-

Polymerization Setup:

-

Weigh the desired amount of purified lactide into the polymerization tube.

-

If using a co-initiator to control molecular weight, add the calculated amount of benzyl alcohol. The [Lactide]/[Initiator] ratio will determine the theoretical molecular weight.

-

Heat the tube in an oil bath to the desired reaction temperature (e.g., 180°C) under a nitrogen atmosphere to melt the lactide.

-

-

Initiation: Once the lactide is molten and thermally equilibrated, inject the required volume of the this compound stock solution into the molten monomer with vigorous stirring. The [Monomer]/[Catalyst] ratio typically ranges from 1000:1 to 50000:1.

-

Polymerization: Allow the polymerization to proceed at the set temperature for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.

-

Termination and Purification:

-

Remove the tube from the oil bath and let it cool to room temperature. The polymer will solidify.

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with stirring.

-

Collect the precipitated PLA by filtration and wash with fresh methanol.

-

Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

-

Protocol 2: Solution Polymerization of Lactide

This protocol is useful for better temperature control and achieving lower molecular weight PLA.

Materials:

-

Same as Protocol 1, with the addition of a high-boiling point, dry solvent (e.g., toluene or xylene).

Procedure:

-

Monomer and Glassware Preparation: Follow step 1 from Protocol 1.

-

Catalyst Preparation: Follow step 2 from Protocol 1.

-

Polymerization Setup:

-

Add the purified lactide and a magnetic stirrer to the polymerization tube.

-